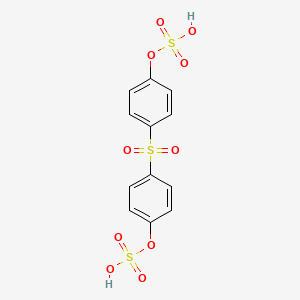
1-Aminonaphthalene-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminonaphthalene-d9 is a deuterated form of 1-aminonaphthalene, where nine hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope-labeled standard in various analytical applications. It is a colorless crystalline solid with an ammonia-like odor and is known for its stability and utility in environmental testing .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Aminonaphthalene-d9 can be synthesized through the deuteration of 1-aminonaphthalene. The process involves the exchange of hydrogen atoms with deuterium using deuterium gas or deuterated solvents under specific reaction conditions. The reaction typically requires a catalyst such as palladium on carbon to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient exchange of hydrogen with deuterium. The final product is purified through crystallization or distillation to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
1-Aminonaphthalene-d9 undergoes various chemical reactions, including:
Oxidation: Converts to 1-naphthoquinone using chromic acid.
Reduction: Sodium in boiling amyl alcohol reduces it to tetrahydro-1-naphthylamine.
Substitution: Reacts with sulfuric acid at high temperatures to form 1-naphthol.
Common Reagents and Conditions
Oxidation: Chromic acid as the oxidizing agent.
Reduction: Sodium in boiling amyl alcohol.
Substitution: Sulfuric acid at 200°C.
Major Products Formed
Oxidation: 1-Naphthoquinone.
Reduction: Tetrahydro-1-naphthylamine.
Substitution: 1-Naphthol.
Aplicaciones Científicas De Investigación
1-Aminonaphthalene-d9 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Environmental Testing: Used as a reference standard for the analysis of environmental samples.
Pharmaceutical Research: Employed in the study of metabolic pathways and drug interactions.
Chemical Synthesis: Utilized in the synthesis of complex organic molecules and as a tracer in reaction mechanisms.
Mecanismo De Acción
The mechanism of action of 1-aminonaphthalene-d9 involves its role as a stable isotope-labeled compound. It is used to trace and study the pathways and interactions of 1-aminonaphthalene in various chemical and biological systems. The deuterium atoms provide a distinct mass difference, allowing for precise detection and analysis using mass spectrometry .
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthylamine: The non-deuterated form of 1-aminonaphthalene.
2-Aminonaphthalene: An isomer with the amino group at the second position.
1-Aminonaphthalene-d7: A partially deuterated form with seven deuterium atoms.
Uniqueness
1-Aminonaphthalene-d9 is unique due to its complete deuteration, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in analytical applications where precise quantification and tracing are required .
Propiedades
Número CAS |
78832-56-1 |
|---|---|
Fórmula molecular |
C10H9N |
Peso molecular |
152.24 g/mol |
Nombre IUPAC |
N,N,2,3,4,5,6,7,8-nonadeuterionaphthalen-1-amine |
InChI |
InChI=1S/C10H9N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2/i1D,2D,3D,4D,5D,6D,7D/hD2 |
Clave InChI |
RUFPHBVGCFYCNW-CPTGGYHJSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N([2H])[2H])[2H])[2H])[2H])[2H])[2H] |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid](/img/structure/B13409189.png)

![(2R,5R)-2-[[(3R,6S)-6-[(2S)-2-[(3S,5S,8R,9S,10R,12R,13R,14S,17R)-3-[(2R,5R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13409200.png)

![N-[(3R,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-(aminomethylamino)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,26-dimethyl-5,8,14,17,23-pentaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B13409220.png)
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, ethyl ester](/img/structure/B13409225.png)

![N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B13409239.png)




